
Topotecan-d5
描述
Topotecan-d5 is a deuterium-labeled analog of the anticancer drug Topotecan, a camptothecin derivative that inhibits DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells . The incorporation of five deuterium atoms (D) at specific positions (e.g., ethyl-d5 group) enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), where isotopic labeling improves resolution and tracking of metabolic pathways . With a molecular formula of C23H18D5N3O5 (molecular weight: ~426.5 g/mol), this compound is marketed as a high-purity (>98%) research tool, priced at $640 per 1 mg, and is used extensively in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Mechanisms
Core Reaction: Mannich-Type Alkylation
The synthesis of Topotecan-d5 builds upon the established Mannich reaction used for non-deuterated topotecan. As detailed in the patent US7977483B2 , the process involves reacting 10-hydroxycamptothecin with an iminium salt derived from deuterated dimethylamine. The iminium salt, typically bis(deuterated dimethylamino)methane , facilitates the introduction of the deuterated dimethylaminomethyl group at the C9 position of the camptothecin scaffold.
3\text{C)}2\text{N-CH}2-\text{N(CD}3\text{)}_2 \rightarrow \text{this compound} + \text{Byproducts}
This reaction proceeds under mild conditions (20–25°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The deuterium incorporation occurs at the dimethylamino moiety, preserving the lactone ring’s integrity, which is critical for biological activity .
Deuterium Source and Isotopic Purity
The choice of deuterated reagents ensures high isotopic purity. Industrial-scale production (as inferred from the EMA guidelines ) employs deuterated dimethylamine (DC-NH) or its derivatives to synthesize the iminium salt. Key parameters include:
-
Deuterium enrichment : ≥99% to minimize protiated impurities.
-
Reaction stoichiometry : A 1.2:1 molar ratio of iminium salt to 10-hydroxycamptothecin optimizes yield .
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction efficiency correlates with solvent polarity and temperature control. Data from the EMA assessment and patent highlight the following optimizations:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 20–25°C | Maximizes lactone stability |
Solvent | DMF | Enhances iminium salt solubility |
Reaction Time | 6–8 hours | Balances completion vs. degradation |
Elevated temperatures (>30°C) risk lactone ring opening, while prolonged reaction times (>10 hours) increase byproduct formation .
Purification Techniques
Post-reaction purification involves multi-step crystallization to isolate this compound:
-
Primary crystallization : Using ethanol-water (7:3 v/v) removes hydrophobic byproducts .
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile-phosphate buffer (pH 5.5) achieves >99.5% purity .
Analytical Characterization
Structural Confirmation
Regulatory standards mandate comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) :
Purity and Stability Assessment
Stability studies per ICH guidelines ensure shelf-life robustness:
Test | Method | Specification |
---|---|---|
Isotopic purity | LC-MS | ≥98.5% D enrichment |
Degradation products | HPLC | ≤0.5% total impurities |
Water content | Karl Fischer | ≤1.5% w/w |
This compound exhibits stability for ≥24 months at -20°C in amber vials .
Industrial Production Considerations
Scale-Up Challenges
Transitioning from lab-scale to industrial production introduces hurdles:
-
Deuterated reagent cost : Accounts for ~60% of raw material expenses.
-
Process validation : EMA guidelines require validation of critical steps (e.g., crystallization, lyophilization) across three consecutive batches.
Environmental Controls
GMP-compliant facilities maintain:
-
Nitrogen atmosphere to prevent lactone hydrolysis.
Comparative Analysis with Non-Deuterated Topotecan
Aspect | Topotecan | This compound |
---|---|---|
Synthetic Step | Mannich reaction | Deuterated Mannich reaction |
Key Reagent | Bis(dimethylamino)methane | Bis(deuterated dimethylamino)methane |
MS Signature | m/z 422.1 | m/z 427.1 |
Pharmacokinetic Use | Therapeutic agent | Metabolic tracer |
化学反应分析
Types of Reactions
Topotecan-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
科学研究应用
Topotecan-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of topotecan in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of topotecan.
Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of topotecan as an anticancer agent.
Drug Development: Assists in the development of new topoisomerase inhibitors and other chemotherapeutic agents.
作用机制
Topotecan-d5 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound binds to the topoisomerase I-DNA complex, preventing the religation of these single-strand breaks. This results in the accumulation of cleavable complexes and single-strand DNA breaks, ultimately leading to cell death .
相似化合物的比较
The following table and analysis highlight key structural analogs, deuterated derivatives, and metabolites of Topotecan:
Table 1: Comparative Overview of Topotecan-d5 and Related Compounds
Compound Name | CAS Number | Molecular Formula | Isotopic Labeling | Primary Use | Purity | References |
---|---|---|---|---|---|---|
This compound | 1133355-98-2 | C23H18D5N3O5 | Deuterium (5 D) | Analytical/Research | >98% | [1, 3, 6, 19] |
Topotecan | 123948-87-8 | C23H23N3O5 | None | Therapeutic | Varies | [6, 12, 13] |
CKD-602 (Camtobell) | 256411-32-2 | C25H27N3O4 | None | Therapeutic | N/A | [2] |
SN-38 | 86639-52-3 | C22H20N2O5 | None | Metabolite | N/A | [16] |
Topotecan-d6 | 1044904-10-0 | C23H18D6N3O5 | Deuterium (6 D) | Analytical/Research | N/A | [19] |
Structural Analogs
- CKD-602 (Camtobell) : A structural analog of Topotecan with a modified ethyl group (C25H27N3O4). It exhibits similar topoisomerase I inhibition but differs in pharmacokinetics, including longer plasma half-life and enhanced antitumor activity in preclinical models .
Deuterated Derivatives
- Topotecan-d6: Features six deuterium atoms, offering even greater isotopic stability than Topotecan-d4.
生物活性
Topotecan-d5 is a deuterated analog of topotecan, a potent inhibitor of topoisomerase I, which is widely studied for its antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, synergy with other drugs, and relevant case studies.
This compound functions by stabilizing the topoisomerase I-DNA cleavable complex, preventing the enzyme from repairing single-strand breaks in DNA. This leads to double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The unique action of this compound allows it to exhibit activity against various cancer types, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and ovarian cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it has a short plasma half-life but exhibits significant antitumor effects when administered in repeated doses. Studies indicate that continuous infusion methods can enhance drug exposure and efficacy. For instance, a phase I trial demonstrated that administering Topotecan as a 24-hour infusion weekly resulted in proportional plasma drug levels correlating with cytotoxicity .
Synergy with Other Antineoplastic Agents
This compound has shown promising results in combination with other chemotherapeutic agents. Research highlights its synergistic effects when combined with cisplatin and 5-fluorouracil, particularly in NSCLC and breast cancer. These combinations have been evaluated using ex vivo assays on human tumor explants, revealing significant reductions in lethal concentrations (LC50) compared to single-agent treatments .
Case Studies and Clinical Trials
- Combination Therapy : A study examined the efficacy of Topotecan combined with vincristine against childhood solid tumor xenografts. The combination resulted in significantly greater complete responses (CRs) compared to individual agents across various tumor lines, indicating a potential for enhanced therapeutic outcomes through combination regimens .
- Ex Vivo Analysis : In a cohort of chemotherapy-naive patients with NSCLC, Topotecan demonstrated the lowest LC50 values (0.26 μg/ml), suggesting high sensitivity among untreated tumors. The study also identified several effective combination therapies that warrant further clinical investigation .
- Pharmacokinetic Variability : A phase I trial involving 32 patients revealed significant interpatient variability in mRNA expression of topoisomerase I, suggesting that genetic factors may influence the efficacy and toxicity of this compound treatment .
Data Summary
The following table summarizes key findings from studies evaluating the biological activity of this compound:
常见问题
Basic Research Questions
Q. How is Topotecan-d5 synthesized and characterized in laboratory settings?
Methodological Answer: The synthesis of this compound typically involves deuterium incorporation at specific positions using catalytic hydrogen-deuterium exchange or deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm isotopic substitution and high-performance liquid chromatography (HPLC) to assess purity (>98%). Mass spectrometry (MS) validates molecular weight and isotopic distribution .
Q. What analytical methods are critical for validating this compound purity and stability in preclinical studies?
Methodological Answer: Stability studies should employ accelerated degradation protocols under varying pH and temperature conditions. Analytical validation combines HPLC-MS for quantifying degradation products and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Data interpretation must account for deuterium kinetic isotope effects, which may alter degradation rates compared to non-deuterated analogs .
Q. How does isotopic substitution (deuteration) in this compound influence its pharmacokinetic (PK) profile in animal models?
Methodological Answer: PK studies require comparative dosing of this compound and non-deuterated Topotecan in rodent models, with plasma samples analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterium effects on metabolic half-life (e.g., cytochrome P450 interactions) should be quantified using area-under-the-curve (AUC) ratios and compartmental modeling .
Advanced Research Questions
Q. What experimental design frameworks (e.g., PICOT, FINER) are optimal for resolving contradictions in this compound efficacy data across in vitro and in vivo models?
Methodological Answer: Apply the PICOT framework to structure hypothesis-driven comparisons:
- P opulation: Cancer cell lines vs. xenograft models.
- I ntervention: this compound dose-response curves.
- C omparison: Non-deuterated Topotecan.
- O utcome: IC50 differences, tumor regression rates.
- T ime: Longitudinal stability of deuterium labeling. Contradictions may arise from differences in drug penetration or metabolic pathways; use transcriptomic profiling to identify off-target effects .
Q. How can researchers optimize this compound dosing regimens to mitigate variability in isotopic enrichment across biological matrices?
Methodological Answer: Employ a factorial design to test variables such as administration route (IV vs. oral), formulation (nanoparticles vs. free drug), and deuterium retention in target tissues. Use isotope ratio mass spectrometry (IRMS) to track spatial distribution and correlate with efficacy endpoints. Statistical models (e.g., mixed-effects regression) should account for inter-subject variability .
Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s mechanism of action (MOA) studies?
Methodological Answer: Meta-analysis of existing MOA data (e.g., topoisomerase-I inhibition vs. epigenetic modulation) should apply heterogeneity tests (Cochran’s Q) to identify confounding variables. Follow-up experiments using CRISPR-Cas9 knockouts or phosphoproteomics can isolate deuterium-specific effects. Bayesian networks help model multi-omics interactions .
Q. How should researchers design cross-disciplinary studies to evaluate this compound’s role in combination therapies?
Methodological Answer: Use a PEO (Population, Exposure, Outcome) framework:
- P opulation: Resistant tumor subtypes.
- E xposure: this compound + checkpoint inhibitors.
- O utcome: Synergy scores (e.g., Chou-Talalay method). Mechanistic studies should integrate single-cell RNA sequencing to map tumor microenvironment changes and deuterium tracing to assess drug biodistribution .
Q. Methodological Considerations
- Data Validation : Always include isotopic purity certificates from suppliers and validate in-house using NMR/MS. Batch-to-batch variability in deuterium enrichment (>95%) must be reported .
- Ethical Compliance : Preclinical studies must adhere to ARRIVE guidelines for animal reporting, emphasizing power analysis to minimize sample size .
- Theoretical Frameworks : Link studies to pharmacokinetic-pharmacodynamic (PK-PD) models or isotope effect theories to contextualize findings .
属性
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-NTSVIFQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649449 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133355-98-2 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。